(2E)-2-Cyano-N-cyclohexyl-3-(4-hydroxyphenyl)acrylamide
CAS No.: 351894-04-7
Cat. No.: VC7801380
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 351894-04-7 |
|---|---|
| Molecular Formula | C16H18N2O2 |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | 2-cyano-N-cyclohexyl-3-(4-hydroxyphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C16H18N2O2/c17-11-13(10-12-6-8-15(19)9-7-12)16(20)18-14-4-2-1-3-5-14/h6-10,14,19H,1-5H2,(H,18,20) |
| Standard InChI Key | DUPVLVSNYMMWHR-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N |
| Canonical SMILES | C1CCC(CC1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
(2E)-2-Cyano-N-cyclohexyl-3-(4-hydroxyphenyl)acrylamide has the molecular formula C₁₆H₁₈N₂O₂ and a molecular weight of 270.33 g/mol . Its IUPAC name, 2-cyano-N-cyclohexyl-3-(4-hydroxyphenyl)prop-2-enamide, reflects the presence of three critical functional groups:
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A cyano group (–C≡N) at the α-position of the acrylamide backbone.
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A cyclohexyl group attached to the amide nitrogen, contributing hydrophobicity.
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A 4-hydroxyphenyl ring at the β-position, enabling hydrogen bonding and π-π interactions .
The (2E) designation indicates the trans configuration of the double bond between C2 and C3, which influences reactivity and molecular geometry .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 351894-04-7 | |
| Molecular Formula | C₁₆H₁₈N₂O₂ | |
| Molecular Weight | 270.33 g/mol | |
| InChI Key | DUPVLVSNYMMWHR-UHFFFAOYSA-N | |
| SMILES | C1CCC(CC1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N |
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via Knoevenagel condensation, a base-catalyzed reaction between cyanoacetamide derivatives and aldehydes. For example:
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Base-Catalyzed Condensation:
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Multicomponent Reactions:
Spectroscopic Characterization
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FTIR: Key absorption bands include:
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¹H NMR: Distinct signals at δ 3.87 ppm (methoxy group in derivatives), δ 6.75–8.02 ppm (aromatic protons), and δ 10.03 ppm (amide N–H) .
Physicochemical Properties
Predicted Properties
Solubility and Stability
The compound’s solubility is influenced by its polar (cyano, hydroxyl) and nonpolar (cyclohexyl) groups. It is sparingly soluble in water but dissolves in polar aprotic solvents like DMF and DMSO . Stability studies suggest sensitivity to strong acids/bases due to the labile acrylamide backbone.
Applications in Research
Pharmaceutical Intermediate
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Rasagiline Impurity: Identified as Rasagiline Impurity 24, a byproduct in the synthesis of the Parkinson’s drug rasagiline .
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Anticorrosion Agent: Acrylamide derivatives, including structurally similar compounds, inhibit mild steel corrosion in acidic environments with efficiencies up to 92% .
Materials Science
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Heterocyclic Synthesis: Serves as a precursor for imidazo[1,2-b]pyrazoles, which exhibit antimicrobial and anticancer activities .
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Polymer Chemistry: The cyano group facilitates radical polymerization, enabling the creation of functionalized polymers .
| Parameter | Recommendation |
|---|---|
| Storage Temperature | 2–8°C (under inert atmosphere) |
| Stability | Stable for 24 months |
| Incompatibilities | Strong oxidizers, acids |
Recent Advances and Future Directions
Recent studies emphasize the compound’s versatility:
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Green Synthesis: Ethanol/water solvent systems reduce environmental impact in condensation reactions .
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Computational Modeling: Density functional theory (DFT) studies predict adsorption mechanisms on metal surfaces, guiding corrosion inhibitor design .
Future research should explore:
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